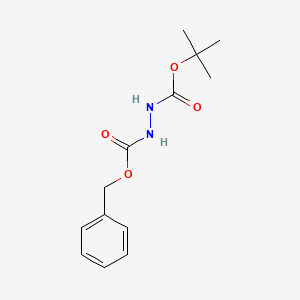

1-苄基2-(叔丁基)肼-1,2-二羧酸酯

描述

Synthesis Analysis

The synthesis of compounds related to 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was achieved by refluxing t-butyl carbazate with an aldehyde in ethanol . Similarly, N-tert-butyl-N-substituted benzoylhydrazines were prepared using benzyl chloroformate, which was synthesized from benzyl alcohol and triphosgene, followed by a reaction with substituted phenyl amines . These methods demonstrate the versatility of hydrazine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques and theoretical calculations. For example, single crystal analysis showed that the synthesized t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate crystallizes in a monoclinic crystal system with a P 21/c space group and trans-geometry at the C=N bond . Density Functional Theory (DFT) calculations were used to predict the structural and electronic properties, which were in excellent agreement with experimental data .

Chemical Reactions Analysis

The reactivity of hydrazine derivatives is influenced by their molecular structure. The intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines to form 1-aryl-1H-indazole derivatives is promoted by potassium tert-butoxide, demonstrating the potential for these compounds to undergo cyclization reactions . The presence of tert-butoxide and the absence of significant electron-withdrawing groups are crucial for the success of this transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are closely related to their molecular structure. The HOMO-LUMO energy gap, calculated for t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate, provides insight into the chemical reactivity and stability of the compound . Additionally, the hydrophobicity and bulkiness of substituents on the hydrazine framework can significantly affect the biological activity, as seen in the larvicidal activity against Chilo suppressalis .

Biological Activity and Potential Applications

The biological activity of these compounds is a key area of interest. The synthesized t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate showed potential activity against the Mcl-1 enzyme, which is relevant for drug development . Moreover, novel N'-tert-butyl-N'-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines exhibited larvicidal activities and potential anticancer properties . The quantitative structure-activity relationship (QSAR) studies of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines against Chilo suppressalis further highlight the importance of substituent effects on biological activity .

科学研究应用

杀虫剂开发

1-苄基2-(叔丁基)肼-1,2-二羧酸酯已被研究其对稻谷莎螟的幼虫毒杀活性。研究表明,分子中取代基的疏水性通常有利于幼虫毒杀活性,但取代基的体积过大则不利。这表明其在开发更有效的杀虫剂方面具有潜力(Oikawa et al., 1994)。

肼衍生物的合成

研究探索了对二叔丁基肼-1,2-二羧酸酯的烷基化方法。这些方法已导致单取代或双取代肼衍生物的产生。这项研究对各种基于肼的化合物的合成至关重要,这些化合物在化学合成和制药领域有着众多应用(Rasmussen, 2006)。

化学反应研究

该化合物已被用于研究肼化反应中C–S键的断裂。这项研究为涉及肼化合物的化学反应机制提供了见解,这对有机化学和药物设计至关重要(Nordin et al., 2016)。

有机化合物的开发

涉及1-苄基2-(叔丁基)肼-1,2-二羧酸酯的研究有助于各种有机化合物的开发。例如,其衍生物已被研究作为潜在的Mcl-1拮抗剂,这可能对癌症研究和治疗产生影响(Bhat et al., 2019)。

反应机制的探索

该化合物的衍生物还被用于探索不同的反应机制,如苯基偶氮羧酸叔丁基酯的烯丙基化和苄基化。这项研究有助于理解在有机合成中至关重要的化学反应(Lasch & Heinrich, 2015)。

安全和危害

The safety information for 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

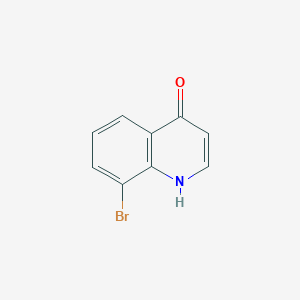

benzyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXLAJWMWLOZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461342 | |

| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate | |

CAS RN |

57699-88-4 | |

| Record name | Benzyl tert-butyl hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)